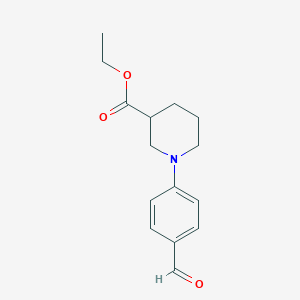

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate

Description

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate is a piperidine derivative featuring a formyl group (-CHO) at the para position of the phenyl ring and an ethyl ester at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for further derivatization, such as Schiff base formation via the formyl group.

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

ethyl 1-(4-formylphenyl)piperidine-3-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-4-3-9-16(10-13)14-7-5-12(11-17)6-8-14/h5-8,11,13H,2-4,9-10H2,1H3 |

InChI Key |

CMYWOXOVVSWWSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with formylphenyl compounds under specific conditions. One common method includes the use of ethyl piperidine-3-carboxylate as a starting material, which undergoes formylation to introduce the formyl group at the 4-position of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrogenation, cyclization, and annulation to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the substituent introduced to the phenyl ring.

Scientific Research Applications

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure, featuring a formyl group and a piperidine ring, contributes to its reactivity and potential biological activity.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: this compound serves as a building block for synthesizing complex molecules.

- Chemical Reactions: The compound undergoes oxidation, reduction, and substitution reactions. The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide . It can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride . The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid under acidic conditions.

Biology

- Biological Activity Studies: The compound is studied for its potential biological activities and interactions with biomolecules. The piperidine ring can interact with receptors and enzymes, potentially modulating their activity, while the formyl group can participate in hydrogen bonding, influencing the compound’s biological activity.

Medicine

- Drug Development Precursor: It is investigated for potential therapeutic properties and as a precursor for drug development.

- PDE4 Inhibition Studies: Similar compounds have shown potential in reducing pro-inflammatory cytokine production, suggesting benefits for treating inflammatory diseases.

- SphK1 Inhibitor Development: Research on structurally similar compounds has indicated potential anticancer applications.

- S1P Receptor PET Radiotracers: This compound can be used to develop PET radiotracers for S1P receptors, useful in rodent models of human disease .

Industry

- Chemical Intermediates: Utilized in the production of various chemical intermediates and specialty chemicals.

Case Studies and Research Findings

- PDE4 Inhibition: In vitro studies showed that PDE4 inhibitors significantly reduced pro-inflammatory cytokine production in models of COPD, suggesting that similar compounds could be beneficial for treating inflammatory diseases.

- SphK1 Inhibitor Development: Research focused on identifying new SphK1 inhibitors revealed promising results for compounds with structural similarities to this compound, indicating potential for anticancer applications.

- S1P1 Receptor Research: A potent ligand, 28c (IC50 = 2.63 nM for S1P1), was 18F-labeled and evaluated in a mouse model of LPS-induced acute liver injury to determine its S1P . MicroPET imaging in LPS and sham-treated mice also showed increased retention of [18F]28c in the injured liver, which correlated with increased S1P1 expression observed in IHC studies .

- (S)-SNAP-5114 Analogues: (S)-1-{2-[(4-formylphenyl)bis(4-methoxyphenyl)methoxy]-ethyl}piperidine-3-carboxylic acid [(S)-5a] has one of the three .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The formyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Biological Activity

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H19NO3

- CAS Number : 85345-11-5

The compound features a piperidine ring, an ethyl ester, and a formyl group attached to a phenyl ring, which contributes to its unique reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction may lead to changes in enzyme kinetics or receptor modulation.

- Receptor Interaction : The piperidine ring may interact with various receptor sites, modulating their function and influencing cellular signaling pathways.

Inhibition of Phosphodiesterase 4 (PDE4)

Research indicates that compounds structurally similar to this compound may act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in regulating inflammatory responses. PDE4 inhibitors have shown efficacy in treating conditions like chronic obstructive pulmonary disease (COPD) by elevating cyclic AMP (cAMP) levels, thus attenuating inflammation .

Anticancer Properties

The compound's interaction with enzymes such as sphingosine kinase 1 (SphK1) has been highlighted in studies focusing on cancer therapeutics. SphK1 is associated with tumor progression and inflammation; thus, inhibitors targeting this enzyme are being explored for their anticancer effects. This compound could potentially serve as a scaffold for developing novel SphK1 inhibitors due to its structural properties .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique characteristics of this compound:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| Ethyl 1-benzylpiperidine-4-carboxylate | Benzyl instead of formyl | Moderate receptor activity |

| Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | Pyridine ring instead | Selective for different biological targets |

The presence of the formyl group in this compound enhances its reactivity and potential interactions compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

- PDE4 Inhibition Studies : In vitro studies demonstrated that PDE4 inhibitors significantly reduced pro-inflammatory cytokine production in models of COPD, suggesting that similar compounds could be beneficial for treating inflammatory diseases .

- SphK1 Inhibitor Development : Research focused on identifying new SphK1 inhibitors revealed promising results for compounds with structural similarities to this compound, indicating potential for anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.